molecular formula C8H10N4 B15211465 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine CAS No. 40089-71-2

1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine

Cat. No.: B15211465
CAS No.: 40089-71-2
M. Wt: 162.19 g/mol
InChI Key: OQLCHGHIPOQFNC-UHFFFAOYSA-N
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Description

1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyrazine ring and three methyl groups attached at positions 1, 5, and 6. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[4,5-b]pyrazine ring system. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial processes often employ more efficient catalysts and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the ring nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a variety of specialized applications .

Properties

CAS No.

40089-71-2

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,5,6-trimethylimidazo[4,5-b]pyrazine

InChI

InChI=1S/C8H10N4/c1-5-6(2)11-8-7(10-5)9-4-12(8)3/h4H,1-3H3

InChI Key

OQLCHGHIPOQFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)N=CN2C)C

Origin of Product

United States

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